4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
Description
4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS: 1421020-28-1) is a pyridine derivative featuring a methyl group at the 4-position of the pyridine ring and an (S)-configured pyrrolidin-3-yloxy substituent at the 2-position. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of approximately 200.67 g/mol. This makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for designing receptor-targeted molecules .
Properties
IUPAC Name |
4-methyl-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9;/h2,5-6,9,11H,3-4,7H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYPUXHUSILLZ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)O[C@H]2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the reaction of 4-methyl-2-pyridinol with (S)-3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation to form hydroxylated or ketone derivatives. Data from analogous compounds (e.g., 2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride) reveal:
Key Findings :
-
Oxidation at the pyrrolidine β-position (C3) is favored due to steric and electronic factors .
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Hydroxylation increases water solubility but may reduce membrane permeability.
Reduction Reactions
The pyridine ring can be hydrogenated to a piperidine derivative under catalytic conditions:
Notes :
-
Full hydrogenation requires prolonged reaction times (12–24 hr) .
-
The stereochemistry of the pyrrolidine moiety remains unaffected during reduction .
a. Pyridine Ring Modifications
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 0°C, 1 hr | |
| Cl₂, FeCl₃ | C3 | 3-Chloro-4-methyl-2-(pyrrolidinyloxy)pyridine | 25°C, 2 hr |
b. Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen and oxygen sites enable further derivatization:
| Reaction Type | Reagent | Product | Outcome | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidine derivative | Increased lipophilicity | |
| Acylation | AcCl, Et₃N | N-Acetylpyrrolidine analog | Improved metabolic stability |
Stability and Degradation
The compound exhibits sensitivity to:
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride has shown potential as a pharmacological agent due to its interaction with neurotransmitter receptors. Its structural similarity to bioactive molecules enables it to act as an agonist or antagonist at specific targets, influencing various biochemical pathways.
Case Study: Neurotransmitter Receptor Interaction
Recent studies have indicated that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Such interactions suggest potential applications in treating psychiatric disorders.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable building block in organic synthesis.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form pyridine N-oxide derivatives using potassium permanganate. |
| Reduction | Reduction can yield pyrrolidine-substituted pyridines using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions can occur at the pyridine ring. |
The compound has demonstrated significant biological activity, particularly in anti-inflammatory and anticancer research.
Study Overview: Anti-inflammatory Effects
In vitro assays have shown that this compound can inhibit COX-2 enzyme activity, a target for anti-inflammatory drugs. The IC50 value for COX-2 inhibition was reported at approximately , indicating strong inhibitory potential.
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.01 | |
| Cytotoxicity against cancer cells | >50 (varies by cell line) |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility makes it suitable for developing new materials and chemical processes that require specific functional groups.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Positional Isomers: 3-Methyl vs. 4-Methyl Derivatives
Key differences include:
- Substituent Position : The methyl group is at the pyridine’s 3-position instead of 3.
- Applications : The 3-methyl derivative is emphasized in agrochemical research, such as pesticide development, due to enhanced steric interactions that may improve binding to pest-specific enzymes .
- Physicochemical Properties : The LogP of the 3-methyl isomer is estimated at ~2.3 , slightly higher than the 4-methyl variant (~2.1), suggesting increased lipophilicity that could influence membrane permeability .
Heterocyclic Ring Variants: Pyrrolidine vs. Piperidine
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS: 1185310-94-4) replaces the pyrrolidine ring with a six-membered piperidine ring. Key distinctions:
Halogenated and Fluorinated Derivatives
Notable features:
- Molecular Formula : C₁₀H₁₀Cl₂F₃N₂O (MW ~303.1 g/mol).
- Reactivity : The Cl and CF₃ groups enhance electrophilicity, making this derivative suitable for cross-coupling reactions in specialty chemical synthesis.
- LogP : Estimated ~3.0 , significantly higher than the target compound, suggesting niche applications in hydrophobic environments .
Data Table: Comparative Analysis
Research Findings and Implications
- Pharmaceutical Relevance : The target compound’s 4-methyl group optimizes steric and electronic effects for drug-receptor interactions, as seen in kinase inhibitor prototypes .
- Agrochemical Performance : The 3-methyl isomer’s higher LogP correlates with improved efficacy in lipid-rich pest cuticles, though environmental persistence remains a concern .
- Synthetic Utility : Piperidine analogs are preferred in material science for their thermal stability, while halogenated derivatives enable fluorinated API synthesis .
Biological Activity
4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS Number: 57075-84-0) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurology. This compound's structure, characterized by the presence of a pyrrolidine moiety, suggests it may interact with various biological targets, including receptors and enzymes involved in critical cellular processes.
- Molecular Formula : C10H15ClN2O
- Molecular Weight : 202.69 g/mol
- Structure : The compound features a pyridine ring substituted with a methyl group and a pyrrolidinyl ether, which may influence its pharmacological profile.
Anticancer Potential
Research indicates that derivatives of pyridine and piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated potent antiproliferative effects against various human cancer cell lines, including colon carcinoma (HCT116) and acute myeloid leukemia (MV4-11) cells. For instance, related compounds showed GI50 values as low as 2.30 µM in HCT116 cells, indicating strong growth inhibition .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | TBD | Aurora-A inhibition (potentially) |
| Related Compound A | MV4-11 | 0.299 | Dual Aurora-A/FLT3 inhibition |
| Related Compound B | HCT116 | 2.30 | Induction of apoptosis |
Neurological Effects
The compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been noted in several studies. Activation of these receptors is crucial for cognitive functions and may play a role in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown dual cholinesterase inhibition, which could enhance acetylcholine levels and potentially improve cognitive function in Alzheimer's models .
Inhibition of Enzymes
In vitro studies have suggested that this compound may inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in tumor metastasis and tissue remodeling. Such inhibition could provide therapeutic benefits in cancer treatment by preventing tumor invasion .
Case Studies
- Aurora Kinase Inhibition : A study focused on the development of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited Aurora-A kinase, leading to reduced proliferation in cancer cell lines .
- Neuroprotective Effects : Research on piperidine derivatives indicated that specific modifications could enhance neuroprotective properties against oxidative stress-induced apoptosis in neuronal cell lines, suggesting potential applications for cognitive disorders .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure adequate airflow; avoid open handling outside controlled environments .
- Spill Management : Collect spilled material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-methyl-2-hydroxypyridine with (S)-pyrrolidin-3-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to install the ether linkage .
- Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile for purity >99% .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or preparative HPLC to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) to assess purity (>98%) .
- NMR : Confirm stereochemistry via ¹H-NMR (e.g., coupling constants for pyrrolidine protons) and ¹³C-NMR for pyridine ring integrity .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements of the pyrrolidine and pyridine moieties .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for ambiguous protons .
Q. What strategies optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in the Mitsunobu step .
- Catalyst Optimization : Evaluate alternative catalysts (e.g., polymer-supported triphenylphosphine) to reduce byproducts .
- Kinetic Studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust temperature/pH .
Q. How can computational methods aid in predicting the compound’s reactivity or stability in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., kinase inhibitors) using software like GROMACS to assess binding affinity .
- Reactivity Descriptors : Calculate Fukui indices (via DFT) to predict electrophilic/nucleophilic sites for derivatization .
- Degradation Pathways : Use quantum mechanical calculations (e.g., ORCA) to model hydrolysis or oxidation stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
